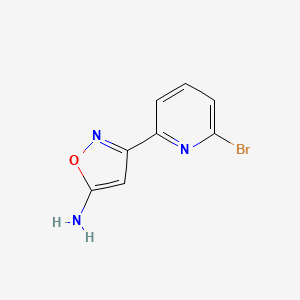

3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine

Description

Chemical Structure and Properties 3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine (CAS: 887595-06-4) is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 6 and covalently linked to an isoxazole ring at position 2. The isoxazole moiety carries an amine group at position 3. Its molecular formula is C₈H₆BrN₃O, with a molecular weight of 240.06 g/mol.

Applications and Safety Primarily used in industrial and scientific research, this compound is a precursor in synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

3-(6-bromopyridin-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-7-3-1-2-5(11-7)6-4-8(10)13-12-6/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQULUYQVEPNFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697244 | |

| Record name | 3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887595-06-4 | |

| Record name | 3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables that highlight its biological effects, particularly in antimicrobial and antiprion activities.

- Molecular Formula : CHBrNO

- Molecular Weight : 240.06 g/mol

- Boiling Point : 439.4 °C (predicted)

- LogP : 2.66 (indicating moderate lipophilicity)

These properties suggest that the compound is stable and may have favorable pharmacokinetic characteristics, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various isoxazole derivatives, including this compound. The compound has shown promising results against several bacterial strains.

- In Vitro Antibacterial Activity :

- The compound was part of a series evaluated for antibacterial properties, demonstrating significant bacteriostatic effects against Gram-positive bacteria. The structure-activity relationship (SAR) indicated that modifications to the pyridine ring could enhance activity .

- In particular, compounds similar to this compound exhibited minimum biofilm inhibitory concentrations (MBICs) significantly lower than their minimum inhibitory concentrations (MICs), indicating strong biofilm formation inhibition without affecting bacterial growth directly .

| Compound | MBIC (µg/ml) | MIC (µg/ml) |

|---|---|---|

| 21d | 0.5 | 2 |

| 21b | 1 | 4 |

| 21f | 1 | 4 |

Antiprion Activity

The compound has been investigated for its potential in treating prion diseases, which are caused by misfolded proteins. In studies involving neuroblastoma cells overexpressing the disease-causing prion protein PrP, it demonstrated moderate potency with an EC of approximately 1.29 µM .

This activity highlights the potential of isoxazole derivatives in neurodegenerative disease contexts, offering a pathway for therapeutic development.

Case Study: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on isoxazole derivatives, including those with bromine substitutions on pyridine rings. It was found that:

- Substituents such as bromine can enhance binding affinity to target proteins involved in bacterial resistance mechanisms.

- The introduction of electron-withdrawing groups improved the potency against specific bacterial strains .

Research Findings on Antibiofilm Properties

In a recent study, the antibiofilm activity of various isoxazole compounds was assessed using crystal violet assays. The results indicated that:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparative Insights

Structural Complexity and Bioactivity

- The thiadiazole- and imidazopyridine-containing compound (21f) exhibits higher structural complexity, likely enhancing kinase inhibition via multi-target interactions . In contrast, the target compound’s simpler structure may offer synthetic versatility.

- The trifluoromethylphenyl analog (CAS 82360-94-9) demonstrates improved metabolic stability due to the electronegative CF₃ group, a trait absent in the bromopyridinyl derivative .

Bulky alkyl groups (e.g., 3-(1-ethyl-1-methylpropyl)isoxazol-5-ylamine) increase steric hindrance, which could reduce binding affinity in enzyme-active sites .

Halogen Influence

- Bromine’s larger atomic radius (vs. chlorine in 4-(4-Chloro-phenyl)-isoxazol-5-ylamine) may facilitate stronger halogen bonding in biological systems, critical for inhibitor design .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(6-Bromo-pyridin-2-yl)-isoxazol-5-ylamine typically involves:

- Preparation of a suitably brominated pyridine intermediate, often 6-bromo-pyridin-2-amine or related derivatives.

- Construction or introduction of the isoxazole ring, frequently via cyclization reactions involving precursors such as oximes or β-ketoesters.

- Coupling or substitution reactions that link the 6-bromo-pyridin-2-yl moiety to the isoxazol-5-ylamine fragment.

Preparation of 6-Bromo-pyridin-2-amine Precursors

6-Bromo-pyridin-2-amine is a key intermediate for the target compound. Its preparation methods include:

Nucleophilic substitution and reduction routes : For example, 5-bromopyridin-2-amine can be synthesized and purified by reaction in ethanol under reflux conditions, followed by extraction and chromatographic purification. A detailed procedure involves heating 5-bromopyridin-2-amine with ethyl 2-chloro-3-oxopropanoate in ethanol at 80°C for 5 hours, followed by concentration and silica gel chromatography to yield ethyl 6-bromo-H-imidazo[1,2-a]pyridine-3-carboxylate, a related intermediate.

Base-mediated coupling reactions : Sodium hydroxide in N,N-dimethylformamide (DMF) at room temperature is used to facilitate coupling of 5-bromopyridin-2-amine with electrophilic partners like tetrachloroterephthalonitrile, followed by extraction and chromatographic purification to yield bromopyridinyl derivatives.

Halomethylation and further functionalization : 2-Bromo-5-(bromomethyl)pyridine is prepared in 1,3-dioxane/water at room temperature over 15 hours, followed by aqueous quenching and extraction to give bromopyridinyl acetonitrile derivatives, which can be further transformed.

Coupling of 6-Bromo-pyridin-2-yl and Isoxazol-5-ylamine Units

Copper-mediated coupling reactions are a common method for linking brominated pyridine derivatives to other heterocyclic moieties. For example, copper-mediated coupling of 6-bromo-pyrazolo[1,5-a]pyridin-4-ol with bromo-nitro-pyridine derivatives has been reported, suggesting similar methodologies could be employed for 6-bromo-pyridin-2-yl and isoxazolyl amine coupling.

The reaction conditions often involve inert atmospheres, controlled temperatures (0–80°C), and use of bases such as sodium hydride or sodium hydroxide in polar aprotic solvents like DMF or N,N-dimethylacetamide.

Representative Experimental Conditions and Yields

Analytical and Purification Techniques

Purification typically involves extraction with organic solvents such as ethyl acetate or diethyl ether, washing with water and brine, drying over magnesium sulfate, and concentration under reduced pressure.

Silica gel column chromatography with eluents like ethyl acetate/petroleum ether mixtures is common for isolating pure compounds.

Characterization includes 1H NMR, 13C NMR, IR spectroscopy, and HPLC purity analysis.

Q & A

Basic: What are common synthetic routes for preparing 3-(6-bromo-pyridin-2-yl)-isoxazol-5-ylamine?

The compound can be synthesized via cyclization reactions involving hydroxylamine and nitrile-containing precursors. For example, aminoisoxazoles are selectively formed by reacting dicyanopyrroles with hydroxylamine in methanol under basic conditions . Key steps include:

- Precursor preparation : Use a brominated pyridine derivative (e.g., 6-bromo-3-pyridinamine, CAS 53600-33-2) as a starting material .

- Cyclization : Optimize reaction conditions (e.g., NaOH concentration, solvent polarity) to favor isoxazole ring formation.

- Purification : Employ column chromatography or recrystallization to isolate the target compound.

Basic: How can spectroscopic techniques validate the structure of this compound?

- NMR : Analyze and NMR spectra to confirm the presence of the isoxazole ring (e.g., characteristic peaks for NH at ~5.0 ppm and aromatic protons in the pyridinyl group) .

- IR : Identify absorption bands for N-H stretching (~3300 cm) and C-Br bonds (~600 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H] at m/z 256.03 for CHBrNO).

Advanced: How can reaction conditions be optimized to improve yield in isoxazole ring formation?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance cyclization efficiency .

- Catalyst Screening : Test bases like KCO or NaOAc to accelerate deprotonation steps .

- Temperature Control : Conduct reactions at 60–80°C to balance reaction rate and byproduct suppression .

- Real-Time Monitoring : Use HPLC or TLC to track reaction progress and adjust parameters dynamically.

Advanced: What strategies resolve contradictions in spectroscopic data for brominated isoxazole derivatives?

- Cross-Validation : Compare NMR and X-ray crystallography results to address discrepancies in aromatic proton assignments .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

- Isotopic Labeling : Use -labeled precursors to clarify ambiguous NH or heterocyclic nitrogen signals .

Advanced: How can X-ray crystallography elucidate the electronic effects of the bromine substituent?

- Crystallization : Grow single crystals using slow evaporation in ethanol/water mixtures .

- SHELX Refinement : Apply SHELXL for structure refinement to map electron density around the bromine atom and assess its inductive effects on the isoxazole ring .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to understand packing behavior .

Advanced: What methods are used to study the reactivity of the amino group in functionalization reactions?

- Protection/Deprotection : Use Boc or Fmoc groups to temporarily protect the NH moiety during coupling reactions .

- Cross-Coupling : Perform Buchwald-Hartwig amination to introduce aryl or alkyl groups at the 5-amino position .

- Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify optimal conditions for nucleophilic substitution .

Advanced: How do steric and electronic factors influence the compound’s participation in multicomponent reactions?

- Steric Effects : The bromine atom at the 6-position of the pyridine ring creates steric hindrance, limiting access to the ortho position. Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to mitigate this .

- Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution at the 2-position .

Advanced: How can experimental design address low yields in self-condensation reactions involving this compound?

- DoE (Design of Experiments) : Apply factorial designs to test variables like acid concentration (e.g., HCl vs. AcCl), solvent, and reaction time .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimeric species) and adjust stoichiometry or add inhibitors .

- Microwave Assistance : Reduce reaction time and improve yield via microwave-assisted synthesis under controlled power settings .

Advanced: What computational tools predict the compound’s solubility and stability under physiological conditions?

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and aqueous solubility based on topological polar surface area (61.3 Ų) .

- Molecular Dynamics : Simulate interactions with water molecules using GROMACS to assess hydrolytic stability of the isoxazole ring .

Advanced: How does the bromine substituent affect the compound’s potential as a ligand in coordination chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.